Welcome to the BenchChem Online Store!
molecular formula C8H10O4 B8383411 Methyl 2-(2-hydroxyethyl)furan-3-carboxylate

Methyl 2-(2-hydroxyethyl)furan-3-carboxylate

Cat. No. B8383411
M. Wt: 170.16 g/mol
InChI Key: KKHMOSNOUPURCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998433

Procedure details

To a solution of 1.287 g (6.494 mmol) of methyl 3-methoxycarbonylfuran-2-ylacetate in 50 ml of methanol, 1.23 g (32.5 mmol) of sodium borohydride was added at room temperature, followed by stirring at room temperature for 1 hour. The reaction mixture was poured into water and extracted with diethyl ether 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 to 1/1) to yield the desired product.
Quantity
1.287 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][O:7][C:6]=1[CH2:10][C:11](OC)=[O:12])=[O:4].[BH4-].[Na+].O>CO>[OH:12][CH2:11][CH2:10][C:6]1[O:7][CH:8]=[CH:9][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.287 g
Type
reactant
Smiles
COC(=O)C1=C(OC=C1)CC(=O)OC
Name
Quantity
1.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 to 1/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC=1OC=CC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.